5-Fluoro-4-methylnicotinonitrile
Description
5-Fluoro-4-methylnicotinonitrile: is an organic compound with the molecular formula C7H5FN2 It is a derivative of nicotinonitrile, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by a methyl group
Properties
IUPAC Name |
5-fluoro-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-5-6(2-9)3-10-4-7(5)8/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRJJFGGPZQQJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methylnicotinonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-5-fluoro-4-methylpyridine.
Reaction with Copper Cyanide: The starting material is reacted with copper cyanide in N,N-dimethylformamide at 150°C for 16 hours in a sealed tube. The reaction mixture is then cooled to room temperature, quenched with 20% aqueous ammonia solution, and extracted with diethyl ether.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-4-methylnicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be
Biological Activity
5-Fluoro-4-methylnicotinonitrile (FMN) is a compound of significant interest in pharmacological research due to its interactions with various biological systems. This article explores the compound's biochemical properties, mechanisms of action, and its effects on cellular processes, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . It is a derivative of nicotinonitrile, characterized by a fluorine atom at the 5-position and a methyl group at the 4-position of the pyridine ring. The structural modifications enhance its biological activity compared to its parent compound.
The primary mechanism of action for FMN involves its interaction with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. The presence of fluorine increases the binding affinity to these enzymes, potentially leading to inhibition or modulation of their activity, which is critical for drug metabolism and detoxification processes.
Interaction with Enzymes
| Enzyme | Effect | Biological Significance |
|---|---|---|
| Cytochrome P450 | Inhibition/Modulation | Affects drug metabolism and clearance |
| Nicotinic Acetylcholine Receptors | Modulation of neurotransmitter release | Influences synaptic transmission and plasticity |
Cellular Effects
FMN exhibits various effects on different cell types. In neuronal cells, it modulates neurotransmitter release by interacting with nicotinic acetylcholine receptors, impacting synaptic transmission and plasticity. This action may have implications for neurological disorders where neurotransmitter balance is disrupted.
Dosage Effects in Animal Models
Research indicates that the effects of FMN in animal models vary significantly with dosage. At lower concentrations, FMN appears to enhance neurotransmission without causing notable toxicity. However, higher doses may lead to adverse effects, necessitating careful dosage consideration in therapeutic applications.
Case Studies
- Neurotransmission Modulation : In studies involving rat models, administration of FMN resulted in increased release of acetylcholine in hippocampal slices, suggesting potential benefits for cognitive enhancement or treatment of neurodegenerative diseases.
- Metabolic Pathway Engagement : In vitro studies demonstrated that FMN significantly alters metabolic pathways mediated by cytochrome P450 enzymes, indicating its potential as a lead compound for developing drugs targeting metabolic disorders.
Temporal Effects
The stability and degradation of FMN are influenced by environmental factors such as temperature and pH. Laboratory studies have shown that FMN retains its efficacy over extended periods under controlled conditions but may degrade rapidly under extreme pH levels or high temperatures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
